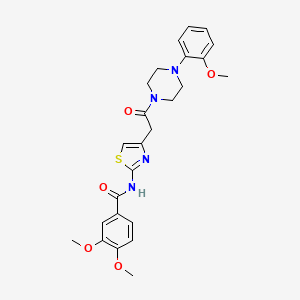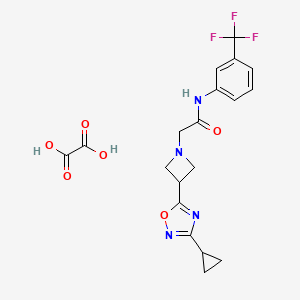
3,4-dimethoxy-N-(4-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,4-dimethoxy-N-(4-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C25H28N4O5S and its molecular weight is 496.58. The purity is usually 95%.
BenchChem offers high-quality 3,4-dimethoxy-N-(4-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-dimethoxy-N-(4-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Analgesic and Anti-inflammatory Potential
- A study by Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, showing promising analgesic and anti-inflammatory activities. These compounds, including similar benzamide derivatives, exhibited significant cyclooxygenase-1/2 (COX-1/2) inhibition, suggesting potential therapeutic applications in pain and inflammation management Abu‐Hashem et al., 2020.
Tocolytic Activity
- Research by Lucky and Omonkhelin (2009) focused on a compound structurally similar to the one , demonstrating significant inhibition of uterine smooth muscle contractions. This suggests potential tocolytic (labor-suppressing) applications, acting possibly via muscarinic receptors Lucky & Omonkhelin, 2009.
Antiproliferative and Anti-HIV Activity
- Al-Soud et al. (2010) synthesized derivatives of benzothiazole-containing compounds, evaluating their antiproliferative activity against human tumor-derived cell lines and screening for anti-HIV activity. This highlights potential applications in cancer therapy and HIV treatment Al-Soud et al., 2010.
Dopamine D3 Receptor Ligands
- A study by Leopoldo et al. (2002) investigated benzamide derivatives as dopamine D3 receptor ligands. This research points to potential applications in neuropharmacology, particularly for conditions related to dopamine dysfunction Leopoldo et al., 2002.
PET Radioligands Imaging
- Gao et al. (2012) explored the synthesis of carbon-11-labeled arylpiperazinylthioalkyl derivatives for PET radioligand imaging, especially for 5-HT1AR. This indicates the potential use of similar compounds in neuroimaging and diagnosing neurological disorders Gao et al., 2012.
Metabolic Pathway Identification
- Research by Song et al. (2014) identified the metabolic pathway and metabolites of a related benzamide compound in human liver microsomes. This could be crucial for understanding the metabolic processing of similar compounds in therapeutic applications Song et al., 2014.
Antimicrobial Evaluation
- Chawla (2016) synthesized thiazole derivatives and confirmed their antimicrobial activity. The study suggests potential applications of similar benzamide compounds in combating microbial infections Chawla, 2016.
properties
IUPAC Name |
3,4-dimethoxy-N-[4-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O5S/c1-32-20-7-5-4-6-19(20)28-10-12-29(13-11-28)23(30)15-18-16-35-25(26-18)27-24(31)17-8-9-21(33-2)22(14-17)34-3/h4-9,14,16H,10-13,15H2,1-3H3,(H,26,27,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZOVIIXBGZQKIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)N3CCN(CC3)C4=CC=CC=C4OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-(4-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-2-(thiophen-3-yl)acetamide](/img/structure/B2378564.png)



![N-(3,5-dimethylphenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2378568.png)
![N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-L-alanine](/img/structure/B2378570.png)

![2-acetamido-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2378573.png)



![N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2378580.png)

